molecular formula C19H15N3OS B5553531 N-(2-PYRIDYLMETHYL)-10H-PHENOTHIAZINE-10-CARBOXAMIDE

N-(2-PYRIDYLMETHYL)-10H-PHENOTHIAZINE-10-CARBOXAMIDE

Cat. No.: B5553531
M. Wt: 333.4 g/mol
InChI Key: BTXOHFJHZWJHLC-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pyridylmethyl group attached to the phenothiazine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridylmethyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of 10H-phenothiazine-10-carboxylic acid with 2-pyridylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridylmethyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group or the phenothiazine core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Pyridylmethyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-pyridylmethyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridylmethyl)iminodiacetic acid: Similar in structure but with different functional groups, leading to distinct chemical properties.

    N-(2-Pyridylmethyl)iminodiethanol: Another related compound with applications in coordination chemistry.

Uniqueness

N-(2-Pyridylmethyl)-10H-phenothiazine-10-carboxamide is unique due to its combination of the phenothiazine core and the pyridylmethyl group, which imparts specific chemical reactivity and biological activity not observed in other similar compounds .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(21-13-14-7-5-6-12-20-14)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXOHFJHZWJHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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